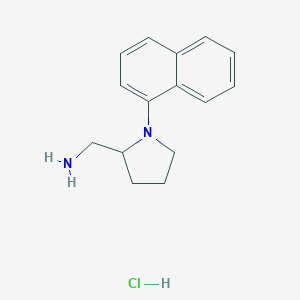
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride, also known as Naphyrone, is a synthetic designer drug that belongs to the class of cathinones. It was first synthesized in 2006 and has been used as a recreational drug due to its stimulant effects. However,
Mecanismo De Acción
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. It increases the levels of these neurotransmitters in the brain, leading to increased stimulation and euphoria. However, the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and decreased appetite. Long-term use of (+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has been associated with cardiovascular and neurological damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a high affinity for the monoamine transporters, making it a useful tool for studying the effects of these neurotransmitters. However, its recreational use has led to legal restrictions on its use and availability, limiting its availability for research purposes.
Direcciones Futuras
There are several future directions for research on (+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride. One potential area of study is its potential as a treatment for depression and other psychiatric disorders. Another area of study is its effects on the cardiovascular and neurological systems, particularly with long-term use. There is also potential for the development of new cathinone derivatives with improved therapeutic properties. Overall, (+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has significant potential for scientific research and further study is warranted.
Métodos De Síntesis
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride can be synthesized using a variety of methods, including reductive amination, Mannich reaction, and reductive alkylation. The most common method involves the reaction of 1-naphthaldehyde, pyrrolidine, and formaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and converted to the hydrochloride salt.
Aplicaciones Científicas De Investigación
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the monoamine transporters, including dopamine, serotonin, and norepinephrine transporters. This makes it a potential candidate for the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders.
Propiedades
Número CAS |
142469-65-6 |
|---|---|
Nombre del producto |
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride |
Fórmula molecular |
C15H19ClN2 |
Peso molecular |
262.78 g/mol |
Nombre IUPAC |
(1-naphthalen-1-ylpyrrolidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H18N2.ClH/c16-11-13-7-4-10-17(13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-3,5-6,8-9,13H,4,7,10-11,16H2;1H |
Clave InChI |
OXXCGKBHFSXLPH-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C2=CC=CC3=CC=CC=C32)CN.Cl |
SMILES canónico |
C1CC(N(C1)C2=CC=CC3=CC=CC=C32)CN.Cl |
Sinónimos |
(1-naphthalen-1-ylpyrrolidin-2-yl)methanamine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



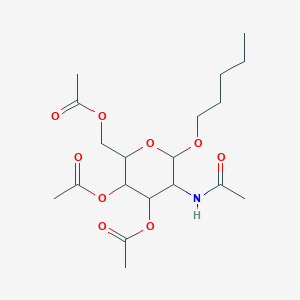
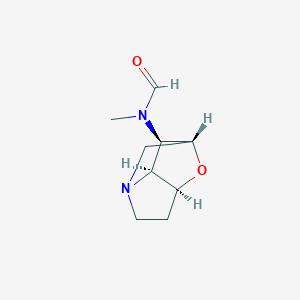
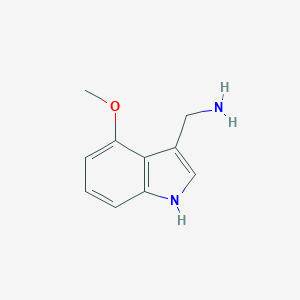
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
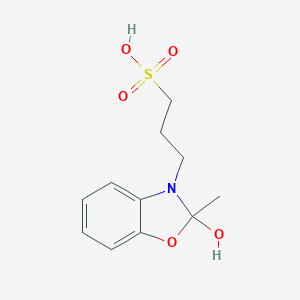
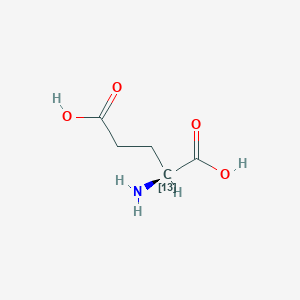



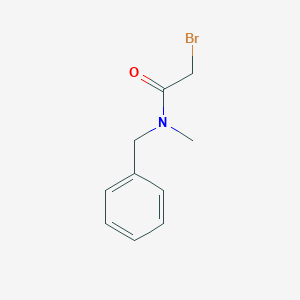



![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)